Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 312528-58-8
VCID: VC0378596
InChI: InChI=1S/C15H19NO3S/c1-2-19-15(18)12-10-5-3-4-6-11(10)20-14(12)16-13(17)9-7-8-9/h9H,2-8H2,1H3,(H,16,17)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3
Molecular Formula: C15H19NO3S
Molecular Weight: 293.4g/mol

Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 312528-58-8

Main Products

VCID: VC0378596

Molecular Formula: C15H19NO3S

Molecular Weight: 293.4g/mol

Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 312528-58-8

CAS No. 312528-58-8
Product Name Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Molecular Formula C15H19NO3S
Molecular Weight 293.4g/mol
IUPAC Name ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C15H19NO3S/c1-2-19-15(18)12-10-5-3-4-6-11(10)20-14(12)16-13(17)9-7-8-9/h9H,2-8H2,1H3,(H,16,17)
Standard InChIKey OGKZZOBKOWDRHS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3
PubChem Compound 776593
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator